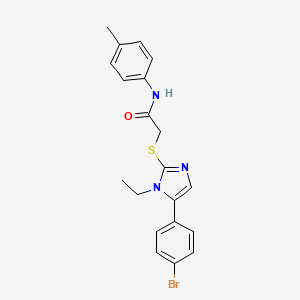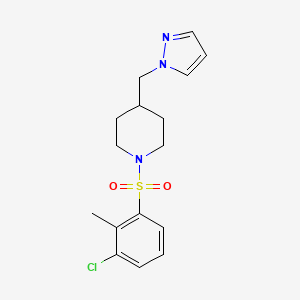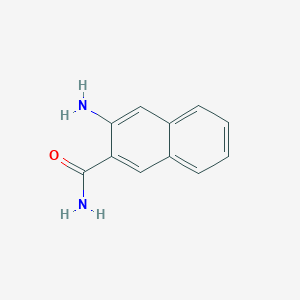
(Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One notable application of derivatives related to (Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is in antimicrobial activity. Studies have shown that certain derivatives demonstrate significant antimicrobial properties. For instance, Basavarajaiah and Mruthyunjayaswamy (2010) synthesized compounds using (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazides, which were then screened for their antimicrobial activities (Basavarajaiah & Mruthyunjayaswamy, 2010). Another study by PansareDattatraya and Devan (2015) synthesized derivatives of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid, which showed good to moderate antimicrobial activity (PansareDattatraya & Devan, 2015).
Anticancer and Antiangiogenic Effects
Derivatives of this compound have also been explored for their potential anticancer and antiangiogenic effects. A study by Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives in mouse models, finding them effective in reducing tumor volume and inhibiting tumor-induced angiogenesis (Chandrappa et al., 2010). In 2017, Eldehna et al. synthesized novel benzenesulfonamide derivatives and evaluated their inhibitory effects on cancer cell lines, finding some derivatives to be effective against breast and colorectal cancer cells (Eldehna et al., 2017).
Aldose Reductase Inhibition
Another application area is the inhibition of aldose reductase, an enzyme involved in diabetic complications. Kučerová-Chlupáčová et al. (2020) researched (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as aldose reductase inhibitors, finding some derivatives to be potent inhibitors, potentially offering therapeutic avenues for diabetes management (Kučerová-Chlupáčová et al., 2020).
Other Pharmacological Activities
The derivatives of this compound exhibit a range of other pharmacological activities. For example, Kamila et al. (2011) explored derivatives for potential HIV-1 and JSP-1 inhibition, synthesizing (Z)-5-(2-(1H-Indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives under microwave conditions (Kamila et al., 2011).
Future Directions
properties
IUPAC Name |
6-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-19-12-8-5-4-7-11(12)14(16(19)23)15-17(24)20(18(25)26-15)10-6-2-3-9-13(21)22/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,21,22)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPGJYNPCBJVCP-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2473715.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2473716.png)
![5-(5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2473717.png)
![2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide](/img/structure/B2473718.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2473719.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2473725.png)


![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)butanamide](/img/structure/B2473733.png)
![1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B2473734.png)
![5-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2473735.png)